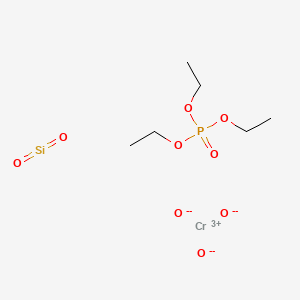
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate is a complex compound with the molecular formula C6H15CrO9PSi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate typically involves the reaction of chromium oxide (CrO3) with triethyl phosphate and silica. This reaction can be carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve solid-state reactions at low temperatures, often using a surfactant template such as cetyltrimethyl ammonium bromide (CTAB) to achieve mesoporous structures. This method allows for the formation of highly ordered pore arrays, which are beneficial for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromium and the specific conditions under which the reactions are carried out .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various chromium-containing compounds and silicates .
Wissenschaftliche Forschungsanwendungen
Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including the dehydration of alcohols and the oxidative dehydrogenation of alkanes . In industry, it is used in the production of advanced materials and coatings .
Wirkmechanismus
The mechanism by which Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate exerts its effects involves the interaction of chromium with various molecular targets and pathways. Chromium is known to play a role in carbohydrate, lipid, and protein metabolism, and its actions are mediated through the activation of AMP-activated protein kinase (AMPK) and other molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate include other chromium-containing compounds such as chromium(III) oxide and chromium phosphate . These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness: Its mesoporous structure, achieved through specific synthetic methods, further enhances its utility in various fields .
Eigenschaften
Molekularformel |
C6H15CrO9PSi-3 |
|---|---|
Molekulargewicht |
342.23 g/mol |
IUPAC-Name |
chromium(3+);dioxosilane;oxygen(2-);triethyl phosphate |
InChI |
InChI=1S/C6H15O4P.Cr.O2Si.3O/c1-4-8-11(7,9-5-2)10-6-3;;1-3-2;;;/h4-6H2,1-3H3;;;;;/q;+3;;3*-2 |
InChI-Schlüssel |
GBMLQSWZSOXCKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC.[O-2].[O-2].[O-2].O=[Si]=O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


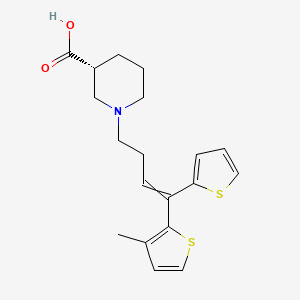
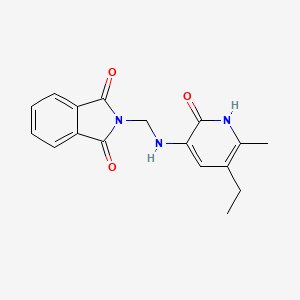
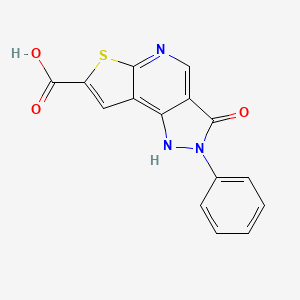
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
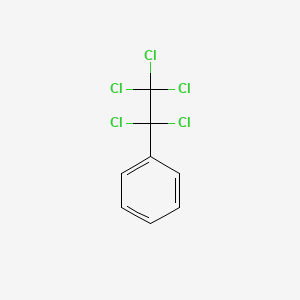

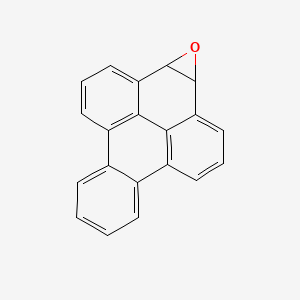

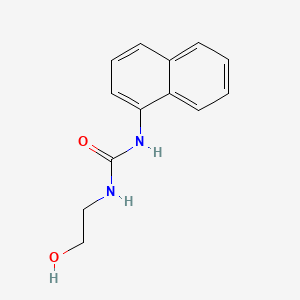


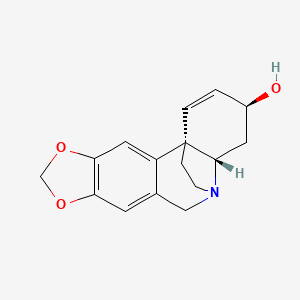
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)

